2-Fluoro-4-(2-methoxypyridin-4-yl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-(2-methoxypyridin-4-yl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-12-7-9(4-5-15-12)8-2-3-10(13(16)17)11(14)6-8/h2-7H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDMTONWFDHRIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(2-methoxypyridin-4-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzoic acid and 2-methoxypyridine.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the 2-fluorobenzoic acid with 2-methoxypyridine.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(2-methoxypyridin-4-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols and acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products
Substitution: Formation of substituted benzoic acid derivatives.
Oxidation: Formation of oxidized products such as carboxylic acids or ketones.
Reduction: Formation of reduced products such as alcohols.
Esterification: Formation of esters.
Scientific Research Applications
2-Fluoro-4-(2-methoxypyridin-4-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers or liquid crystals.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme activity or protein interactions.
Industrial Applications: Potential use in the synthesis of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(2-methoxypyridin-4-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The fluorine atom and methoxypyridinyl group can enhance binding affinity and selectivity through electronic and steric effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
a. 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid (CAS 370864-61-2)
b. 2-Fluoro-4-(trifluoromethyl)benzoic Acid (CAS 115029-24-8)
c. 2-Fluoro-4-(pyrrolidin-1-yl)benzoic Acid (CAS 1197193-14-8)
- Substituent : A pyrrolidine ring replaces the methoxypyridine.
d. 2-Fluoro-4-formylbenzoic Acid (CAS 604000-97-7)
- Substituent : A formyl (-CHO) group at the 4-position.
- Reactivity : The formyl group enables further derivatization (e.g., condensation reactions), unlike the stable methoxypyridyl group .
Physicochemical Properties
- Solubility : The methoxypyridyl group in the target compound likely enhances water solubility compared to -CF₃ or isopropyl substituents due to hydrogen-bonding capacity.
- Crystallography: 2-Fluoro-4-(methoxycarbonyl)benzoic acid crystallizes in the triclinic P1 space group (a = 7.536 Å, b = 7.591 Å) , suggesting similar fluorobenzoic acids adopt non-centrosymmetric packing, which may influence solid-state stability.
a. Triazolo-Oxazine/Triazolo-Pyridine Derivatives (EP 3 532 474 B1)
b. Halogen Bonding Effects
- The -CF₃ group in 2-fluoro-4-(trifluoromethyl)benzoic acid strengthens halogen bonding with protein residues (e.g., GPCRs), increasing agonistic potency by ~10-fold compared to non-fluorinated analogues .
c. Methoxy vs. Hydroxy Pyridine Variants
Biological Activity
2-Fluoro-4-(2-methoxypyridin-4-yl)benzoic acid is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure, featuring a fluoro and methoxypyridinyl moiety, suggests possible interactions with various biological targets, making it a candidate for medicinal chemistry and material science applications.
The biological activity of this compound is influenced by its ability to interact with specific enzymes or receptors. The fluorine atom enhances the compound's binding affinity due to electronic effects, while the methoxypyridinyl group may improve its pharmacokinetic properties. This allows the compound to function effectively as a ligand in biological assays, potentially modulating enzyme activity or protein interactions .
1. Medicinal Chemistry Applications
Research indicates that this compound can serve as a building block for synthesizing pharmaceutical compounds aimed at targeting specific enzymes or receptors. Its structural features suggest potential applications in drug development, particularly in creating novel therapeutic agents.
2. Antimicrobial Activity
A study explored the antimicrobial properties of similar compounds, indicating that derivatives of benzoic acid can exhibit significant activity against various bacterial strains. While specific data on this compound is limited, its structural analogs have shown promising results in inhibiting microbial growth .
3. Enzyme Inhibition Studies
The compound has been investigated for its potential to inhibit metalloproteinases (MMPs), which are involved in various pathological processes including cancer metastasis and tissue remodeling. Although direct studies on this compound are sparse, related benzoic acid derivatives have demonstrated inhibitory effects on MMPs, suggesting a possible pathway for further investigation .
Case Study 1: Synthesis and Evaluation
In a recent study focusing on benzoic acid derivatives, researchers synthesized several compounds structurally similar to this compound. These compounds were evaluated for their enzyme inhibition capabilities and showed varying degrees of effectiveness against target enzymes involved in inflammation and cancer progression .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinities of this compound to various biological targets. These studies suggest that the compound could effectively bind to certain receptors involved in signal transduction pathways, potentially leading to new therapeutic strategies for treating neurodegenerative diseases .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Fluoro-4-(2-methoxypyridin-4-yl)benzoic acid with high purity?
- Methodology : Start with Suzuki-Miyaura coupling between 2-fluoro-4-bromobenzoic acid and 2-methoxy-4-pyridinylboronic acid. Optimize reaction conditions (e.g., Pd catalyst, base, solvent) to enhance yield and minimize side products. Purify via recrystallization or preparative HPLC. Validate purity using NMR (¹H/¹³C), HPLC (>98%), and mass spectrometry .
- Key Parameters :
| Catalyst | Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 65–75 | 95–98 |
Q. How can the structure of this compound be confirmed experimentally?
- Methodology :
- X-ray crystallography : Resolve single-crystal structure to confirm substituent positions and bond angles (e.g., as demonstrated for 2-Fluoro-4-(methoxycarbonyl)benzoic acid in ) .
- Spectroscopic analysis : Use ¹⁹F NMR to verify fluorine substitution and 2D NMR (COSY, HSQC) to assign aromatic proton coupling.
- FT-IR : Confirm carboxylic acid (C=O stretch at ~1700 cm⁻¹) and methoxy group (C-O stretch at ~1250 cm⁻¹).
Advanced Research Questions
Q. What strategies resolve discrepancies in reported solubility data for this compound across studies?
- Methodology :
- Solvent screening : Test solubility in polar (DMSO, MeOH), semi-polar (EtOAc), and non-polar solvents (hexane) under controlled temperature (25°C vs. 40°C).
- Thermal analysis : Use differential scanning calorimetry (DSC) to identify polymorphic forms that may affect solubility .
- pH-dependent studies : Measure solubility in buffered solutions (pH 2–10) to assess ionization effects on dissolution.
Q. How can computational modeling predict the electronic effects of substituents on the benzoic acid core?
- Methodology :
- DFT calculations : Optimize geometry using Gaussian or ORCA software to analyze electron density maps, HOMO-LUMO gaps, and Fukui indices. Compare with related fluorinated benzoic acids (e.g., 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid in ) .
- Molecular docking : Study interactions with biological targets (e.g., enzymes) to rationalize structure-activity relationships (SAR) for drug design .
Q. What experimental approaches validate the stability of this compound under storage conditions?
- Methodology :
- Forced degradation studies : Expose the compound to heat (60°C), light (UV), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC and LC-MS.
- Kinetic stability analysis : Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated stability data .
Data Contradiction and Mechanistic Analysis
Q. Why do conflicting reports exist on the reactivity of the methoxypyridine moiety in cross-coupling reactions?
- Analysis :
- Steric vs. electronic effects : The 2-methoxy group on pyridine may hinder Pd catalyst coordination, reducing coupling efficiency compared to unsubstituted pyridinyl derivatives.
- Catalyst optimization : Screen Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) and ligands (e.g., XPhos) to improve reaction kinetics .
Q. How to address inconsistencies in biological activity data for analogs of this compound?
- Methodology :
- Standardize assays : Use isogenic cell lines or recombinant enzymes to minimize variability.
- Metabolite profiling : Identify active metabolites (e.g., demethylated products) via LC-MS to explain discrepancies in IC₅₀ values .
Methodological Best Practices
Q. What purification techniques are most effective for isolating this compound from by-products?
- Recommendations :
- Preparative HPLC : Use a C18 column with gradient elution (MeCN/H₂O + 0.1% TFA).
- Acid-base extraction : Leverage the compound’s carboxylic acid group for selective partitioning into aqueous NaHCO₃ .
Q. How to design a robust QC protocol for batch-to-batch consistency?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
